2-Chloro-6-fluoro-3-formylbenzonitrile

Catalog No.
S920576
CAS No.
937040-33-0
M.F
C8H3ClFNO
M. Wt
183.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluoro-3-formylbenzonitrile

CAS Number

937040-33-0

Product Name

2-Chloro-6-fluoro-3-formylbenzonitrile

IUPAC Name

2-chloro-6-fluoro-3-formylbenzonitrile

Molecular Formula

C8H3ClFNO

Molecular Weight

183.56 g/mol

InChI

InChI=1S/C8H3ClFNO/c9-8-5(4-12)1-2-7(10)6(8)3-11/h1-2,4H

InChI Key

LNONKHLXRPKMEX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=O)Cl)C#N)F

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)C#N)F
  • Chemical Databases: While resources like PubChem [National Institutes of Health (.gov)] and CAS [American Chemical Society] provide registry information for the compound including its structure and CAS number (937040-33-0), there are no citations for published research involving this specific molecule [].
  • Commercial Availability: Several chemical suppliers list 2-Chloro-6-fluoro-3-formylbenzonitrile in their catalogs, suggesting potential use in research and development, but do not provide details on its applications [, ].

Future Research Potential

Despite the lack of current research data, the structure of 2-Chloro-6-fluoro-3-formylbenzonitrile offers interesting functionalities for potential scientific exploration:

  • Fluorine Chemistry: The presence of a fluorine atom can introduce unique electronic properties and enhance interactions with biological targets, making it a valuable building block for medicinal chemistry research [].
  • Formyl Group: The formyl group (CHO) can participate in various condensation reactions, allowing for the synthesis of more complex molecules with diverse applications in organic synthesis and materials science [].
  • Nitrile Group: The nitrile group (CN) is a versatile functional group commonly found in pharmaceuticals and can be a target for further chemical modifications [].

These features suggest that 2-Chloro-6-fluoro-3-formylbenzonitrile could be a valuable starting material for the synthesis of novel:

  • Pharmaceutical Compounds: The combination of the fluorine atom and the nitrile group could be beneficial for drug design and development [, ].
  • Functional Materials: The formyl group allows for further chemical modifications to create materials with specific properties for applications in electronics or optoelectronics [].

2-Chloro-6-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3ClFNO\text{C}_8\text{H}_3\text{ClFNO}. It is a member of the benzonitrile family, characterized by the presence of a chloro group, a fluoro group, and a formyl group attached to a benzene ring. The unique arrangement of these substituents contributes to its distinctive chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

There is no known mechanism of action for 2-Cl-6-F-3-FCN as it hasn't been explored in scientific research.

Due to the lack of specific data, it's important to consider potential hazards associated with similar compounds:

  • Skin and eye irritation: The presence of chlorine and the cyano group suggests potential for skin and eye irritation, similar to 2-chloro-6-fluorobenzaldehyde [].
  • Respiratory irritation: The compound might irritate the respiratory tract if inhaled.
  • Environmental impact: Aromatic nitriles can be harmful to aquatic life, so proper disposal is crucial.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group through the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro and fluoro substituents can be replaced by other groups via nucleophilic aromatic substitution reactions.

These reactions enable the compound to serve as an intermediate in the synthesis of more complex organic molecules.

The biological activity of 2-Chloro-6-fluoro-3-formylbenzonitrile has been explored in various studies. Its structural features allow it to interact with biological targets, potentially modulating enzyme activities and influencing biochemical pathways. This compound may have applications in drug discovery, particularly in developing therapeutic agents that target specific enzymes or receptors.

The synthesis of 2-Chloro-6-fluoro-3-formylbenzonitrile typically involves several steps:

  • Starting Material: A suitable benzonitrile derivative is chosen as the starting material.
  • Fluorination: The fluoro group is introduced using fluorinating agents like hydrogen fluoride or fluorine gas.
  • Chlorination: Chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.
  • Formylation: The formyl group is added through reactions involving formic acid or formyl chloride.

In industrial settings, production may utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

2-Chloro-6-fluoro-3-formylbenzonitrile finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: Utilized in developing herbicides and pesticides.
  • Materials Science: Employed in producing specialty chemicals with unique properties.

The compound's versatility makes it valuable for research and industrial applications.

Studies on the interactions of 2-Chloro-6-fluoro-3-formylbenzonitrile with biological molecules have indicated its potential as a probe in biochemical assays. The compound's ability to participate in nucleophilic addition reactions allows it to engage with nucleophilic sites on biomolecules, which could lead to various biological effects. Understanding these interactions is crucial for its application in drug design and development.

When comparing 2-Chloro-6-fluoro-3-formylbenzonitrile with similar compounds, several key differences emerge:

Compound NameUnique Features
2-Chloro-4-fluoro-3-formylbenzonitrileLacks the chloro group; different reactivity
6-Chloro-2-fluoro-3-methylbenzonitrileContains a methyl group instead of a formyl group
6-Chloro-2-fluoro-3-nitrobenzonitrileContains a nitro group; affects chemical behavior
6-Chloro-2-fluoro-3-amino-benzonitrileContains an amino group; alters reactivity

The uniqueness of 2-Chloro-6-fluoro-3-formylbenzonitrile lies in its combination of chloro, fluoro, and formyl substituents, which confer distinct reactivity profiles compared to its analogs. This makes it particularly valuable for specific chemical transformations and applications within medicinal chemistry and materials science.

XLogP3

1.8

Dates

Last modified: 08-16-2023

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